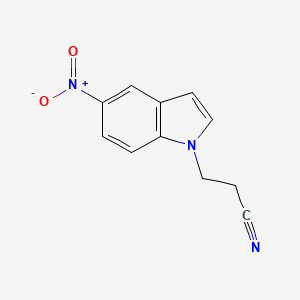
3-(5-nitro-1H-indol-1-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-nitro-1H-indol-1-yl)propanenitrile is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is part of the indole family, which is known for its broad spectrum of biological activities and its presence in many natural and synthetic compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-nitro-1H-indol-1-yl)propanenitrile typically involves the nitration of indole derivatives. One common method includes the use of trifluoroacetyl nitrate (CF3COONO2) as an electrophilic nitrating agent. This reagent is produced by the metathesis of ammonium tetramethyl nitrate and trifluoroacetic anhydride at sub-room temperature . The reaction conditions are designed to be non-acidic and non-metallic, making the process more environmentally friendly.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of green chemistry are often applied to optimize yield and minimize environmental impact. This includes the use of safer reagents, solvents, and reaction conditions.
化学反应分析
Types of Reactions
3-(5-nitro-1H-indol-1-yl)propanenitrile undergoes various types of chemical reactions, including:
Electrophilic Substitution: Due to the presence of the nitro group, this compound is highly electrophilic and can participate in electrophilic substitution reactions.
Cycloaddition Reactions: It can interact with dienes to form cycloadducts through (4+2) cycloaddition reactions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include electrophilic nitrating agents like trifluoroacetyl nitrate.
Cycloaddition: Danishefsky’s diene is a common reagent used in cycloaddition reactions with this compound.
Major Products
Electrophilic Substitution: The major products are typically nitrated indole derivatives.
Cycloaddition: The major products are dearomatized cycloadducts.
科学研究应用
3-(5-nitro-1H-indol-1-yl)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activity.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of 3-(5-nitro-1H-indol-1-yl)propanenitrile involves its interaction with various molecular targets. The nitro group enhances its electrophilicity, allowing it to participate in reactions with electron-rich species. This interaction can lead to the formation of new chemical bonds and the modification of biological molecules .
相似化合物的比较
Similar Compounds
3-Nitroindole: Shares the nitro group and indole structure but lacks the propanenitrile group.
5-Nitroindole: Similar structure but with the nitro group in a different position.
Indole-3-acetic acid: A naturally occurring compound with a similar indole structure but different functional groups.
Uniqueness
3-(5-nitro-1H-indol-1-yl)propanenitrile is unique due to the presence of both the nitro group and the propanenitrile group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
3-(5-nitroindol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-5-1-6-13-7-4-9-8-10(14(15)16)2-3-11(9)13/h2-4,7-8H,1,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKPADKRRNHWIMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCC#N)C=C1[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
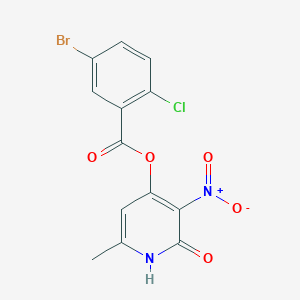
![Propanethioicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-,(2S)-(9ci)](/img/structure/B2701001.png)
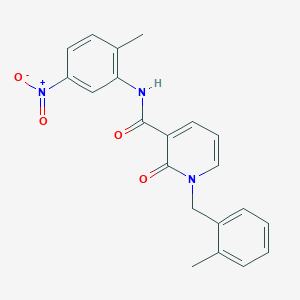
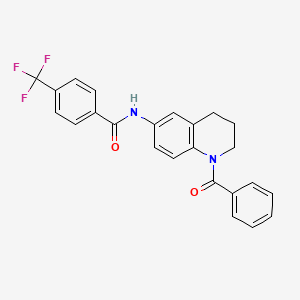
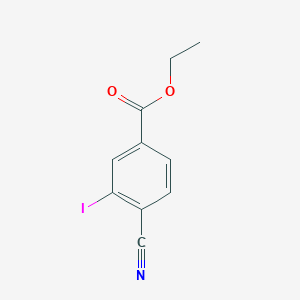
![3-[benzyl(methyl)amino]-6-methyl-4H-thiochromen-4-one](/img/structure/B2701007.png)
![2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2701010.png)

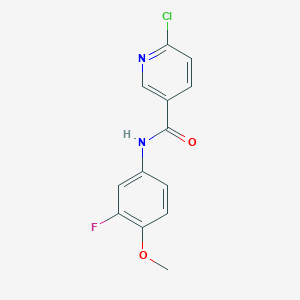
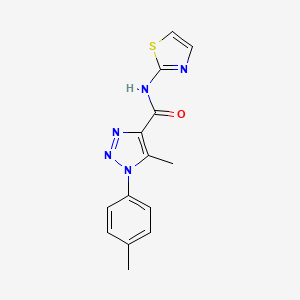
![5-methoxy-2-[4-(2-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B2701018.png)
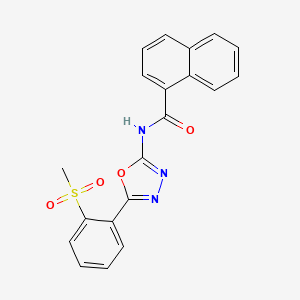
![6-Methyl-5-morpholino-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B2701022.png)
![methyl 2-(2-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2701023.png)
